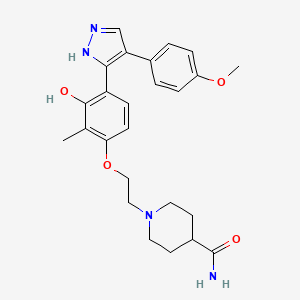

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be closely related to a family of molecules that are often studied for their potential as imaging agents or ligands for receptor sites in neurological studies. For instance, compounds with similar structures have been synthesized for potential use in PET (Positron Emission Tomography) imaging, targeting specific receptors like CB1 cannabinoid receptors (Kumar et al., 2004).

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. Kumar et al. (2004) describe a synthesis route for a related compound, starting from 4-OTBDPS-propiophenone, leading to a potential PET imaging agent with high specificity and activity. Such syntheses usually involve nucleophilic substitution reactions, amide bond formation, and cyclization steps to achieve the desired scaffold (Kumar et al., 2004).

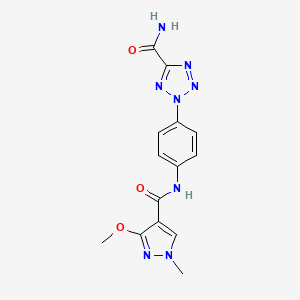

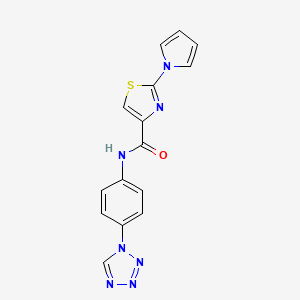

Molecular Structure Analysis

Molecular structure and conformational analysis are critical for understanding the interaction of these compounds with biological targets. For example, Shim et al. (2002) conducted a detailed study on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods for conformational analysis (Shim et al., 2002).

Chemical Reactions and Properties

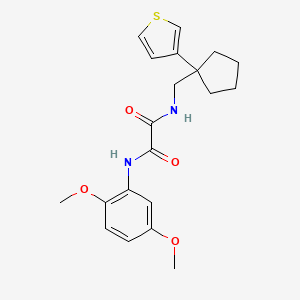

The chemical reactivity and properties of these compounds are influenced by their functional groups and structural configuration. Microwave-assisted reactions, for instance, have been used to directly amidate similar structures, indicating a method for modifying the carboxamide group to introduce various substituents (Milosevic et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for drug formulation and development. X-ray powder diffraction data provide insights into the crystalline nature and purity of such compounds (Qing Wang et al., 2017).

Scientific Research Applications

Synthesis and Characterization

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound involved in various chemical synthesis processes. Research has demonstrated methodologies for the synthesis of related compounds through microwave-assisted direct amidation processes. These processes involve treating specific hydroxy-carboxylates with primary aliphatic amines or piperidine derivatives to yield corresponding carboxamides in good yields, highlighting a potential route for synthesizing such complex molecules (Milosevic et al., 2015).

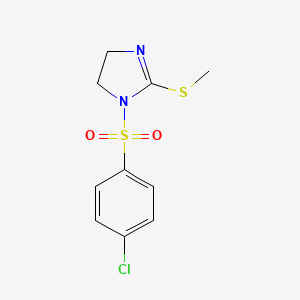

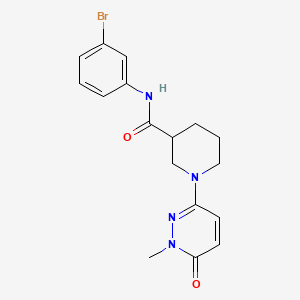

Molecular Interaction Studies

The compound's molecular interactions, especially with receptors, are a significant area of interest. Analogous compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their antagonist properties against specific receptors. These studies involve molecular orbital methods and conformational analysis to understand the interaction mechanisms with receptors, offering insights into the potential biological activities of related compounds (Shim et al., 2002).

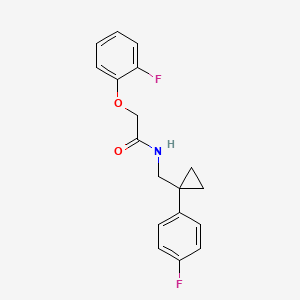

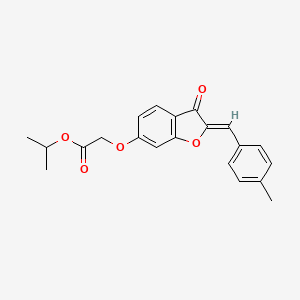

Radioligand Development for Imaging

The structural framework of this compound shares similarities with compounds explored as potential radioligands for imaging studies, such as PET (Positron Emission Tomography). Studies on related compounds, like 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, have demonstrated the synthesis and evaluation of radiolabeled versions for selective labeling of receptors in brain imaging (Kumar et al., 2004).

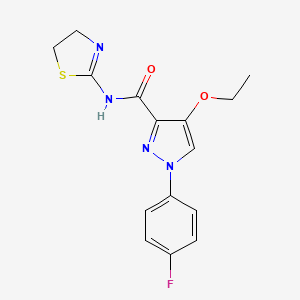

Antimicrobial Activity Exploration

The pyrazole and piperidine moieties present in the compound are often explored for their antimicrobial properties. Synthesis of new derivatives incorporating these functional groups has led to compounds with significant in vitro cytotoxic activities against specific carcinoma cells, indicating potential applications in developing antimicrobial and anticancer agents (Hassan et al., 2014).

properties

IUPAC Name |

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGANKADQXYCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)